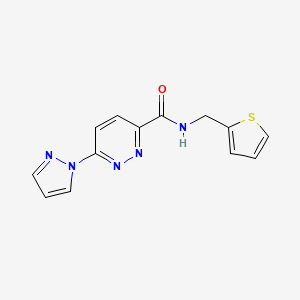

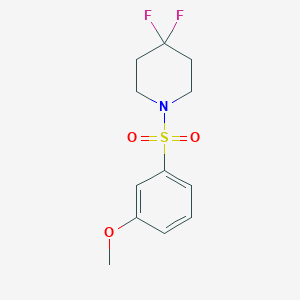

![molecular formula C19H18F6N2O2S B2860642 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea CAS No. 883041-21-2](/img/structure/B2860642.png)

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound with the empirical formula C17H8F12N2S . It has a molecular weight of 500.30 . This compound is usually available in solid form .

Chemical Reactions Analysis

Thiourea derivatives, including this compound, have been used as organocatalysts to activate substrates and stabilize developing negative charges in transition states . They are used extensively in promoting organic transformations .科学的研究の応用

Hydrogen-bonding Organocatalyst

This compound is recognized for its utility as a hydrogen-bonding organocatalyst in diverse reactions. It is known as Schreiner's thiourea and is utilized due to its ability to form strong hydrogen bonds, facilitating the activation of substrates in various organic transformations (Balmond, Galán, & McGarrigle, 2014). The inclusion of 3,5-bis(trifluoromethyl)phenyl groups enhances its effectiveness in organocatalysis, making it a privileged structure in the design of catalysts for organic chemistry applications (Zhang, Bao, & Xing, 2014).

Application in Dye-Sensitized Solar Cells

Derivatives of this compound have been explored as additives in gel polymer electrolytes for dye-sensitized solar cells (DSSCs). Their incorporation into the electrolytes has been shown to improve the solar-to-electric conversion efficiency, highlighting their potential in enhancing the performance of renewable energy technologies (Karthika et al., 2019).

Antibacterial and Anti-HIV Studies

Certain thiourea derivatives, including those related to the compound , have been synthesized and evaluated for their antibacterial and anti-HIV activities. These studies underscore the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Multicomponent-Reaction Synthesis

Innovative multicomponent-reaction (MCR) strategies have been employed for the synthesis of novel thiourea catalysts, demonstrating the versatility and adaptability of these compounds in catalyst development. This approach allows for the generation of thioureas with varied functional groups, expanding the scope of their applications in organocatalysis (Nickisch, Gabrielsen, & Meier, 2020).

Fluorescence Probe Development

Research has also focused on the development of fluorescence probes based on thiourea derivatives for the detection of various organic compounds. These probes demonstrate high sensitivity, specificity, and potential for practical applications in detecting thiourea and other organics in environmental samples (Wang et al., 2016).

作用機序

将来の方向性

Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of thiourea-based catalysts . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts , indicating its potential for future research and applications.

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N2O2S/c1-28-15-4-3-11(7-16(15)29-2)5-6-26-17(30)27-14-9-12(18(20,21)22)8-13(10-14)19(23,24)25/h3-4,7-10H,5-6H2,1-2H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPZNWMWFIYPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)

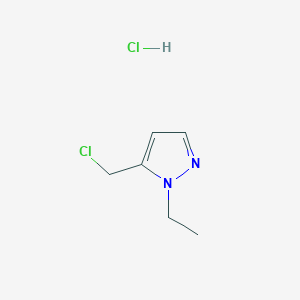

![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)

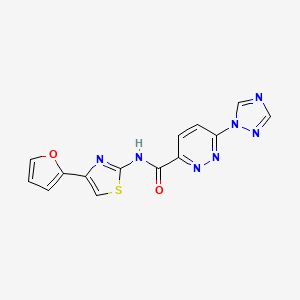

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

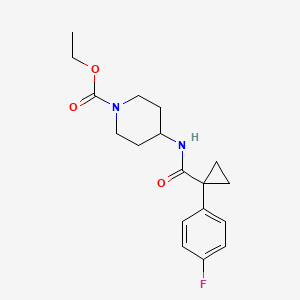

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)